N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

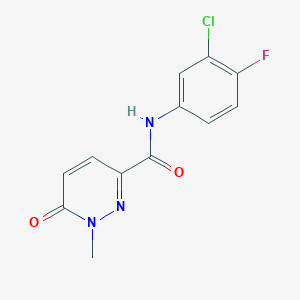

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 3-chloro-4-fluorophenyl substituent on the amide nitrogen and a methyl group at position 1 of the pyridazine ring. The compound’s structure combines electron-withdrawing halogen substituents (Cl, F) with a dihydropyridazine core, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-9(14)8(13)6-7/h2-6H,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQGZUSONZDKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. This can be achieved by treating the phenyl ring with chlorinating and fluorinating agents such as thionyl chloride and fluorine gas, respectively.

Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyridazine structure can enhance cytotoxicity against various cancer cell lines. The compound under discussion has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported zones of inhibition comparable to standard antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial agents. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Multicomponent Reactions

Recent advancements in synthetic chemistry have utilized multicomponent reactions (MCR) to synthesize this compound efficiently. MCR allows for the simultaneous formation of multiple bonds in a single reaction step, significantly reducing synthesis time and increasing yield. This approach is particularly advantageous in pharmaceutical development where rapid synthesis of bioactive compounds is crucial.

Green Chemistry Approaches

The application of green chemistry principles in synthesizing this compound has been highlighted in recent studies. Techniques such as solvent-free reactions and the use of renewable resources not only enhance sustainability but also improve the safety profile of the synthesis process.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study 1: Anticancer Efficacy | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard treatments | Potential development of novel anticancer therapies |

| Study 2: Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus and Escherichia coli | Development of new antibiotics |

| Study 3: Anti-inflammatory Mechanism | Inhibited TNF-alpha production in macrophages | Treatment strategies for chronic inflammatory diseases |

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridazine carboxamides, several of which are documented in the evidence.

Key Structural Analogs

| Compound Name | Molecular Formula | Substituents (Pyridazine Ring) | Aryl Group on Amide Nitrogen | CAS Number |

|---|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | C₁₂H₁₀ClFN₃O₂ | 1-methyl, 6-oxo | 3-chloro-4-fluorophenyl | Not provided |

| N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | C₁₄H₁₅N₃O₄ | 1-methyl, 6-oxo | 3,4-dimethoxyphenyl | 923153-24-6 |

| N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | C₁₃H₁₃N₃O₃ | 1-methyl, 6-oxo | 4-methoxyphenyl | 749894-70-0 |

| 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide | C₁₈H₁₂Cl₂F₃N₃O₂ | 4-trifluoromethyl, 6-oxo | 3-chlorophenyl (N1), 4-chlorophenyl (amide) | 12M-566S (synonym) |

Substituent Effects and Implications

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chloro-4-fluorophenyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl or 4-methoxyphenyl). The trifluoromethyl group in the analog from further amplifies electron-withdrawing effects, which could stabilize the pyridazine ring against oxidation or hydrolysis, a feature relevant in drug design .

- Steric and Lipophilicity Considerations: The 3,4-dimethoxyphenyl group () adds steric bulk and polarity, likely reducing membrane permeability compared to the smaller, halogenated aryl group in the target compound.

- This suggests that halogenated pyridazine derivatives may similarly be synthesized efficiently, though the stability of chloro/fluoro substituents under heating requires careful optimization .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity based on diverse sources, including case studies and research findings.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Pseudomonas aeruginosa | 50 - 100 |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as interference with protein synthesis and disruption of cell wall integrity .

Anticancer Activity

In addition to its antimicrobial effects, there is emerging evidence regarding the anticancer potential of this compound. Research has focused on its ability to induce apoptosis in cancer cells and inhibit proliferation.

Case Study: Apoptosis Induction

A notable study evaluated the compound's effect on human cancer cell lines, demonstrating:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings:

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed via flow cytometry, showing increased Annexin V positivity.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways: It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Disruption of Membrane Integrity: The compound may interact with bacterial membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridazine ring have been explored:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.